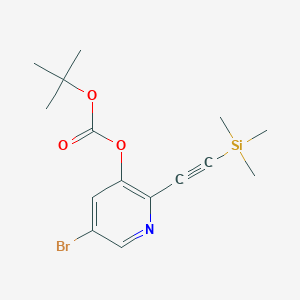![molecular formula C13H9BrIN3O2S B1521727 2-Brom-7-iod-5-tosyl-5H-pyrrolo[2,3-b]pyrazin CAS No. 875781-45-6](/img/structure/B1521727.png)
2-Brom-7-iod-5-tosyl-5H-pyrrolo[2,3-b]pyrazin
Übersicht
Beschreibung
“2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-B]pyrazine” is a solid, colorless or light yellow crystal that is soluble in organic solvents such as ethanol, chloroform, and dimethyl sulfoxide . It has a complex heterocyclic structure with many important properties and uses .
Molecular Structure Analysis
The molecular formula of “2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-B]pyrazine” is C13H9BrIN3O2S, and its molecular weight is 478.1 . It is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring .Chemical Reactions Analysis
“2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-B]pyrazine” is a strong oxidizing agent that can carry out oxidation reactions with many organic and inorganic substances . The specific chemical reactions involving this compound are not clearly mentioned in the available resources.Physical and Chemical Properties Analysis
“2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-B]pyrazine” has a high melting point and boiling point, and it can exist stably at high temperatures . Its predicted boiling point is 560.1±60.0 °C, and its predicted density is 2.11±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Pyrrolopyrazin-Derivate haben eine signifikante antibakterielle Aktivität gezeigt . Sie könnten bei der Entwicklung neuer antimikrobieller Medikamente eingesetzt werden.
Entzündungshemmende Aktivität
Diese Verbindungen haben auch entzündungshemmende Eigenschaften gezeigt . Dies deutet auf mögliche Anwendungen bei der Behandlung entzündlicher Erkrankungen hin.
Antivirale Aktivität
Pyrrolopyrazin-Derivate haben antivirale Aktivitäten gezeigt . Sie könnten für die Entwicklung antiviraler Therapien untersucht werden.
Antifungal Aktivität
Diese Verbindungen haben antimykotische Eigenschaften gezeigt . Dies deutet auf eine mögliche Verwendung bei der Behandlung von Pilzinfektionen hin.
Antioxidative Aktivität
Pyrrolopyrazin-Derivate haben antioxidative Aktivitäten gezeigt . Sie könnten bei der Entwicklung antioxidativer Therapien eingesetzt werden.
Antitumor-Aktivität
Diese Verbindungen haben ein Potenzial für die Antitumor-Aktivität gezeigt . Dies deutet darauf hin, dass sie für die Entwicklung von Krebstherapien untersucht werden könnten.
Kinase-Inhibitorische Aktivität
Insbesondere 5H-pyrrolo[2,3-b]pyrazin-Derivate haben eine höhere Aktivität bei der Kinase-Inhibition gezeigt . Dies deutet auf mögliche Anwendungen bei der Behandlung von Krankheiten im Zusammenhang mit der Kinase-Aktivität hin.
Arzneimittelforschung
Die Pyrrolopyrazin-Struktur ist ein attraktives Gerüst für die Arzneimittelforschung . Es könnte bei der Entwicklung und Synthese neuer Wirkstoffe zur Behandlung verschiedener Krankheiten eingesetzt werden.
Safety and Hazards
“2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-B]pyrazine” may be irritating to the eyes, skin, and mucous membranes at high concentrations, and contact should be avoided . When using it, gloves, protective glasses, and a protective mask should be worn, and the operation should be carried out in a well-ventilated place .
Eigenschaften
IUPAC Name |
2-bromo-7-iodo-5-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrIN3O2S/c1-8-2-4-9(5-3-8)21(19,20)18-7-10(15)12-13(18)16-6-11(14)17-12/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QONWBLJGJMTBKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=NC(=CN=C32)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrIN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60671912 | |
| Record name | 2-Bromo-7-iodo-5-(4-methylbenzene-1-sulfonyl)-5H-pyrrolo[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875781-45-6 | |
| Record name | 2-Bromo-7-iodo-5-(4-methylbenzene-1-sulfonyl)-5H-pyrrolo[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

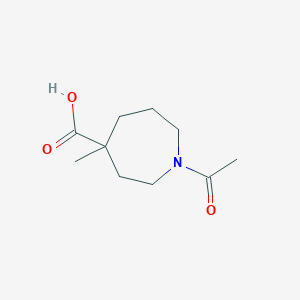

![N-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethyl}-N,N-dimethylamine dihydrochloride](/img/structure/B1521648.png)
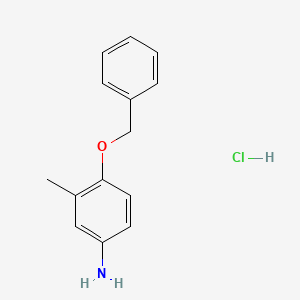
![3-[(4-Bromo-2-fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1521650.png)
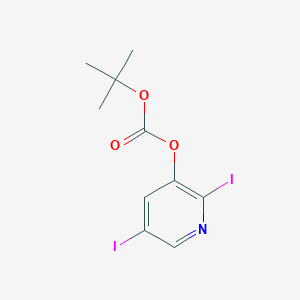
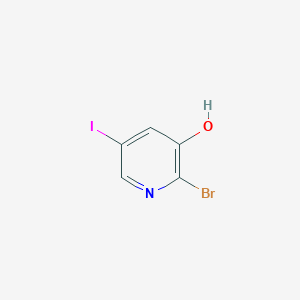
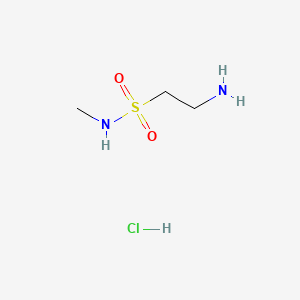
![N-[3-(2-Amino-4-bromophenoxy)phenyl]acetamide hydrochloride](/img/structure/B1521660.png)



